N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(thiophen-2-yl)ethylamine with 4-methylbenzenesulfonyl chloride under basic conditions to form the intermediate N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine. This intermediate is then reacted with ethanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylbenzenesulfonyl)-2-(phenyl)ethyl]ethane-1-sulfonamide
- N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]ethane-1-sulfonamide
- N-[2-(4-methylbenzenesulfonyl)-2-(pyridin-2-yl)ethyl]ethane-1-sulfonamide
Uniqueness
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S3/c1-3-22(17,18)16-11-15(14-5-4-10-21-14)23(19,20)13-8-6-12(2)7-9-13/h4-10,15-16H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGGLSJYIDGNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.